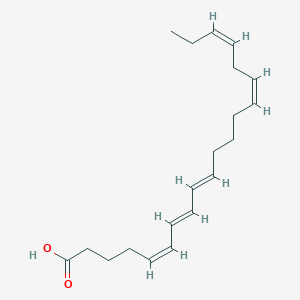
(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,7E,9E,14Z,17Z)-icosapentaenoic acid is the (5Z,7E,9E,14Z,17Z)-isomer of icosapentaenoic acid. It is a conjugate acid of a (5Z,7E,9E,14Z,17Z)-icosapentaenoate.
Aplicaciones Científicas De Investigación
Antitumor Effects
A study by Tsuzuki et al. (2005) explored the synthesis of conjugated trienes derived from eicosapentaenoic acid and their induction of apoptosis in colorectal adenocarcinoma cells. The synthesized compounds exhibited potent apoptotic cell death in human tumor cells through membrane phospholipid peroxidation, suggesting potential antitumor applications (Tsuzuki et al., 2005).
Role in Inflammatory Resolution
Research by Mas et al. (2012) identified Resolvin E1 (RvE1), derived from eicosapentaenoic acid, as an effective agent in reducing inflammation in various conditions such as cardiovascular disease. RvE1 was found to significantly reduce dermal inflammation and other inflammatory responses, highlighting its therapeutic potential in inflammatory diseases (Mas et al., 2012).
Biochemical Synthesis and Analysis
A study by Kuklev and Smith (2004) synthesized long-chain n-3 and n-6 fatty acids with a photoactive conjugated tetraene group from naturally occurring fatty acids. These synthesized fatty acids, including variants of eicosapentaenoic acid, have applications in fluorescence techniques and UV light-induced cross-linking in cellular studies (Kuklev & Smith, 2004).
Microbial and Biotechnological Applications
Wen and Chen (2003) reviewed the heterotrophic production of eicosapentaenoic acid by microalgae, emphasizing its role in the regulation of biological functions and potential in treating various human diseases. This research highlights the biotechnological applications of eicosapentaenoic acid in producing valuable fatty acids (Wen & Chen, 2003).
Therapeutic Potential in Neurological Disorders
Unoda et al. (2013) investigated the therapeutic effects of eicosapentaenoic acid on experimental autoimmune encephalomyelitis, a model for multiple sclerosis. The study found significant improvements in clinical scores and reduced inflammation in the central nervous system, suggesting its therapeutic potential in neurological disorders (Unoda et al., 2013).
Propiedades
Fórmula molecular |
C20H30O2 |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- |
Clave InChI |
XGTCGDUVXWLURC-FZNBEQTOSA-N |
SMILES isomérico |
CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O |
SMILES |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


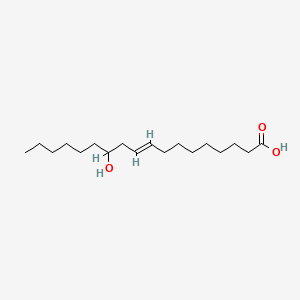
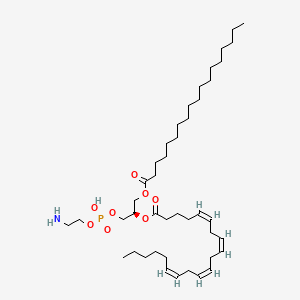

![3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
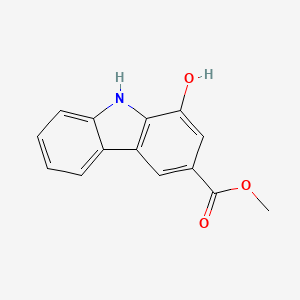
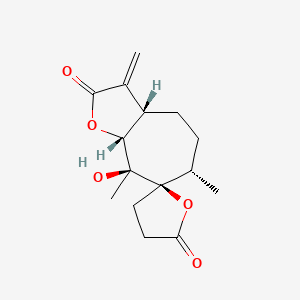
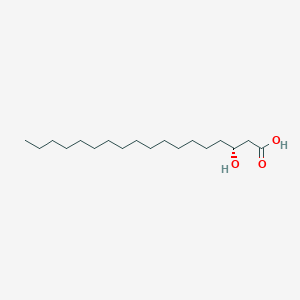
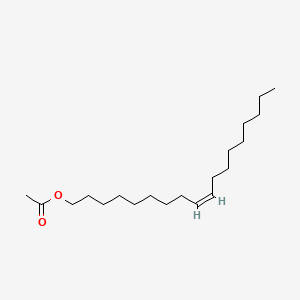

![Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)-](/img/structure/B1240338.png)
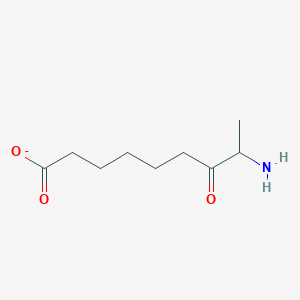
![3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid](/img/structure/B1240341.png)


